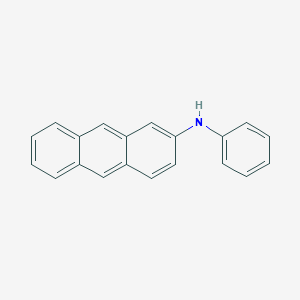

N-Phenyl-2-anthramine

Description

Contextualization of N-Phenyl-2-anthramine within Polycyclic Aromatic Hydrocarbon (PAH) Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.orglibretexts.org Anthracene (B1667546), with its three linearly fused benzene (B151609) rings, is a quintessential example of a PAH and forms the structural backbone of this compound. libretexts.orgwikipedia.org PAHs are known for their planar structures and delocalized π-electron systems, which grant them unique electronic and photophysical properties. wikipedia.org

This compound is a functionalized PAH, where a phenylamine (anilino) group is attached to the anthracene nucleus. This substitution is critical as it modulates the electronic characteristics of the parent PAH. While the anthracene core provides a rigid, conjugated, and electron-rich framework, the N-phenyl group introduces functionalities that are pivotal for applications such as charge transport in electronic devices. mdpi.com

Evolution of Research on N-Phenyl Anthramines and Related Anthracene Derivatives

The study of anthracene and its derivatives dates back to its isolation from coal tar in the 19th century. rroij.comnumberanalytics.com Early research focused on understanding the fundamental photochemistry and structural theory of these compounds. rroij.com For instance, early investigations into simple aminoanthracenes, or anthramines, sometimes centered on their biological activity and metabolic pathways, reflecting the toxicological concerns of the era. kcl.ac.uk

Over time, the focus of research has dramatically shifted. The unique photophysical properties of the anthracene chromophore propelled it into the spotlight for materials science. rroij.com The scientific community began to explore anthracene derivatives for applications in thermochromic and photochromic chemistry. rroij.com More recently, with the advent of organic electronics, research has intensified on designing and synthesizing specific anthracene derivatives for use in devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.comrroij.com This evolution was spurred by the development of sophisticated synthetic methods, such as palladium-catalyzed cross-coupling reactions, which allow for precise functionalization of the anthracene core to fine-tune its properties for specific technological needs.

Significance of the this compound Moiety in Contemporary Organic and Materials Science

The this compound moiety is of considerable significance due to the synergistic combination of its constituent parts. The rigid, planar anthracene core provides an excellent scaffold with a highly conjugated π-system, which is essential for electronic applications. numberanalytics.com The addition of the N-phenylamine group, a well-known hole-transporting moiety, makes this compound and its derivatives particularly valuable in the field of organic electronics. sigmaaldrich.comtcichemicals.com

The primary applications and areas of significance include:

Organic Light-Emitting Diodes (OLEDs): Arylamine derivatives are widely used as hole transport materials in OLEDs. tcichemicals.com The N-phenylanthracene structure is a building block for more complex molecules designed for this purpose.

Luminescent Materials: As a derivative of anthracene, a compound known for its fluorescence, this compound itself has applications as a fluorescent dye and can be a component in materials for fluorescent displays. chembk.comwikipedia.org

Building Block for Advanced Materials: The compound serves as a crucial precursor and building block in the synthesis of more complex functional molecules. tcichemicals.com Its structure can be further modified to create materials with tailored optical and electronic properties for use in sensors or as molecular probes. rroij.com

Current Research Landscape and Emerging Interdisciplinary Applications

The current research landscape for this compound and related structures is focused on creating highly specialized materials for next-generation technologies. A significant emerging application is in the development of charge-transporting molecular glasses. These are non-polymeric, amorphous materials that can be coated from solution to form stable, uniform thin films. This property is highly desirable for the fabrication of multi-layered optoelectronic devices, as it overcomes challenges associated with the crystallization of small molecules. google.com

Patents and research indicate that this compound is a potential starting material for creating these crosslinkable or polymerizable molecular glass mixtures, which are essential for producing robust and efficient OLEDs and other organic electronic devices. google.com Furthermore, there is a broader trend in materials chemistry towards the synthesis of large, two-dimensionally extended polycyclic heteroaromatic compounds, sometimes referred to as "heterocyclic nanographenes." acs.org In this context, this compound serves as a valuable, amine-functionalized building block, allowing chemists to construct larger, more complex systems with precisely engineered electronic properties for a range of interdisciplinary applications, from advanced sensors to novel photovoltaic materials. acs.orgacs.org

| Application Area | Description | Reference |

|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Used as light-emitting materials, host materials, and charge-transporting layers. | rroij.comtcichemicals.com |

| Organic Thin-Film Transistors (OTFTs) | Serve as the active semiconductor layer due to their charge-carrying capabilities. | mdpi.com |

| Fluorescent Probes & Dyes | Utilized for their strong fluorescence, for example, in biological imaging or as tracers. | chembk.comwikipedia.org |

| Molecular Switches | Photochromic properties of some derivatives allow for the creation of optical and electronic switches. | rroij.com |

| Molecular Glasses | Used as precursors for amorphous, non-crystalline films for stable electronic devices. | google.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylanthracen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-8-19(9-3-1)21-20-11-10-17-12-15-6-4-5-7-16(15)13-18(17)14-20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWQNAUHSWTLBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=CC4=CC=CC=C4C=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627041 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109871-20-7 | |

| Record name | N-Phenylanthracen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations Involving N Phenyl 2 Anthramine

Established Synthetic Pathways for N-Phenyl-2-anthramine and its Direct Precursors

The traditional synthesis of this compound and its direct precursors, such as N-phenylanthranilic acid, often relies on classical cross-coupling reactions. The Ullmann condensation, for instance, is a well-established method for the formation of the N-aryl bond. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst. For example, N-phenylanthranilic acid can be prepared by the reaction of o-chlorobenzoic acid with aniline (B41778) using copper or its salts as a catalyst. orgsyn.org Similarly, coupling 3-bromo-4-nitrotoluene with 2-aminobenzoic acid via an Ullmann reaction yields an N-phenyl-anthranilic acid derivative.

Another common precursor, 2-anilinoanthracene, can be synthesized through the coupling reaction of aniline and anthracene (B1667546) or by the activated substitution method on the anthracene ring. chembk.com These methods, while foundational, often require harsh reaction conditions and can have limited substrate scope.

More contemporary approaches, such as the Buchwald-Hartwig amination, have emerged as powerful alternatives. wikipedia.org This palladium-catalyzed cross-coupling reaction offers a more versatile and efficient route to aryl amines under milder conditions. wikipedia.orgethz.ch The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the N-aryl product. wikipedia.orglibretexts.org The development of various generations of phosphine (B1218219) ligands has significantly expanded the scope and efficiency of the Buchwald-Hartwig amination, making it a preferred method for the synthesis of N-phenylanthranilic acid and related compounds. wikipedia.org

Novel Approaches in the Synthesis of this compound Analogs and Functionalized Derivatives

Recent research has focused on developing innovative synthetic strategies to access a wider range of this compound analogs with diverse functionalities. These novel approaches often aim for improved efficiency, atom economy, and functional group tolerance.

Strategies for N-Phenyl Anthranilic Acid Analog Synthesis

The synthesis of N-phenyl anthranilic acid analogs, which serve as crucial precursors, has been a significant area of investigation. afjbs.comnih.govresearchgate.net These analogs are fundamental scaffolds for various biologically active molecules. afjbs.comresearchgate.netmdpi.com

One notable strategy involves the iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines, providing a direct route to anthranilic acid derivatives. mdpi.com Additionally, electrochemical methods have been explored for the synthesis of N-phenyl α-amino acid derivatives through a C-C coupling reaction involving CO2 in an undivided cell with Mg-Pt electrodes. rsc.org This method offers a rapid and clean synthesis with simple purification. rsc.org

Microwave-assisted Ullmann condensation has also been shown to be a highly efficient method for the synthesis of N-phenylanthranilic acid, offering high yields in short reaction times and using water as a solvent, which aligns with green chemistry principles.

| Synthetic Method | Reactants | Catalyst/Reagent | Conditions | Key Advantages |

| Ullmann Condensation | o-chlorobenzoic acid, aniline | Copper or its salts | High temperature | Established, low-cost starting materials |

| Buchwald-Hartwig Amination | Aryl halide, amine | Palladium complex, phosphine ligand, base | Mild conditions | High efficiency, broad substrate scope, good functional group tolerance wikipedia.orgethz.ch |

| Iron-Catalyzed Amination | Aromatic carboxamide, N-chloroamine | Iron catalyst | Not specified | Direct ortho-amination mdpi.com |

| Electrochemical Synthesis | Amine, CO2 | Mg-Pt electrodes | Room temperature | Rapid, clean, simple purification rsc.org |

| Microwave-Assisted Ullmann | 2-chlorobenzoic acid, aniline | CuSO₄·5H₂O | Microwave, 100°C, 1 hour | High yield, short reaction time, green solvent (water) |

Amide Derivatization Strategies

The derivatization of the carboxylic acid group of N-phenylanthranilic acid into amides is a common strategy to create diverse analogs. afjbs.comresearchgate.net These amide derivatives often exhibit interesting biological properties. afjbs.comresearchgate.net

A straightforward approach involves the reaction of N-phenylanthranilic acid with an amine in the presence of a coupling agent. For instance, a series of N-phenylanthranilic acid amide derivatives were synthesized by reacting it with various primary and secondary amines. afjbs.com The synthesis of 2-(Phenylamino)benzamide can be achieved by treating N-phenylanthranilic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with liquid ammonia. afjbs.com

Solvent-free methods have also been developed. For example, heating an equimolar mixture of N-phenylanthranilic acid with an amine and boric acid at high temperatures (160-180°C) can produce the corresponding amide. afjbs.com This method avoids the use of potentially hazardous solvents.

The condensation reaction between a carboxylic acid and an amine to form an amide bond can also be facilitated by activating the carboxylic acid with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.netnih.gov

| Amide Derivative | Synthetic Method | Reagents | Conditions |

| 2-(Phenylamino)benzamide | Acid chloride formation followed by amination | SOCl₂, liquid ammonia | Vigorous reaction, then overnight cooling afjbs.com |

| 2-(Phenylamino)-N,N-diphenylbenzamide | Solvent-free heating | Diphenylamine, boric acid | 160-180°C, 20 minutes afjbs.com |

| 2-(Phenylamino)-N-methyl-N-phenylbenzamide | Solvent-free heating | N-methylaniline, boric acid | 160-180°C, 20 minutes afjbs.com |

| 2-(Phenylamino)-N-(2-hydroxyphenyl)benzamide | Solvent-free heating | 2-aminophenol, boric acid | 160-180°C, 20 minutes afjbs.com |

C-H Functionalization and Oxidative Cyclization Reactions in Related Systems

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. rsc.orgrsc.org In systems related to this compound, such as diphenylamines, C-H functionalization and subsequent oxidative cyclization are key strategies for constructing more complex heterocyclic structures like acridones and carbazoles. bohrium.comresearchgate.netresearchgate.net

An efficient method for the synthesis of acridones involves the palladium/copper co-catalyzed oxidative double C(sp²)-H functionalization/carbonylation of diphenylamines. bohrium.comresearchgate.net This reaction utilizes readily available starting materials and proceeds under mild conditions. bohrium.com Similarly, the oxidative polymerization of N-phenylanthranilic acid can occur via C-C joining at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom. researchgate.netscirp.org

Rhodium-catalyzed enantioselective C-H functionalization has also been explored for aniline derivatives, enabling the synthesis of chiral tertiary 1H-inden-1-amine derivatives. rsc.org These advanced methods provide access to structurally complex molecules with high levels of control.

Mechanistic Studies of Synthetic Transformations

Understanding the mechanisms of these synthetic transformations is crucial for optimizing reaction conditions and expanding their scope. The mechanism of the Buchwald-Hartwig amination has been extensively studied. wikipedia.orgethz.chlibretexts.orgresearchgate.net The catalytic cycle is generally understood to involve:

Reduction of Pd(II) to Pd(0): If a Pd(II) precursor is used, it is first reduced to the active Pd(0) species. wuxiapptec.com

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate. wikipedia.orglibretexts.org

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the C-N bond, which regenerates the Pd(0) catalyst and releases the arylamine product. wikipedia.orglibretexts.org

Recent studies have suggested that the catalytic system in Buchwald-Hartwig reactions can be complex, involving a "cocktail" of catalytic species, including palladium complexes, clusters, and nanoparticles, which can operate through both homogeneous and heterogeneous pathways. researchgate.net

Mechanistic investigations into C-H functionalization reactions often point to a concerted metalation-deprotonation pathway or an electrophilic substitution mechanism, depending on the specific catalyst and substrates involved. researchgate.net For instance, in the palladium-catalyzed oxidative cyclization of diphenylamines, a double C-H activation process is proposed. bohrium.com

Control of Regioselectivity and Stereochemistry in this compound Synthesis

Controlling regioselectivity and stereochemistry is a significant challenge in the synthesis of complex organic molecules. In the context of this compound and its derivatives, achieving specific substitution patterns is critical for their intended applications.

The regioselectivity of C-H functionalization reactions is often directed by the inherent electronic properties of the substrate or by the use of directing groups. rsc.org For example, in the rhodium-catalyzed C-H activation of aniline derivatives, the regioselectivity can be controlled by the directing group on the nitrogen atom. rsc.org Similarly, in the oxidative polymerization of N-phenylanthranilic acid, the C-C bond formation occurs regioselectively at the 2- and 4-positions of the phenyl ring. researchgate.netscirp.org

For the synthesis of chiral this compound analogs, enantioselective catalysis is employed. Asymmetric rhodium(I) catalysis has been successfully used for the enantioselective C-H functionalization of aniline derivatives, leading to products with high enantiomeric excess. rsc.org The choice of the chiral ligand is crucial for achieving high stereocontrol in these reactions.

Advanced Spectroscopic and Structural Elucidation of N Phenyl 2 Anthramine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment of individual protons and carbon atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Characterization

Proton (¹H) NMR spectroscopy would reveal the number and types of hydrogen atoms in N-Phenyl-2-anthramine. The spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.5 ppm). The protons on the anthracene (B1667546) core and the phenyl group would exhibit complex splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The N-H proton would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements the proton NMR by providing a count of unique carbon atoms. For this compound (C₂₀H₁₅N), multiple signals would be expected in the aromatic region (typically 110-150 ppm). The carbons directly bonded to the nitrogen atom would be shifted due to its electronegativity.

Due to the absence of published experimental data, a table of specific chemical shifts for this compound cannot be provided.

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

To definitively assign the complex signals in the 1D NMR spectra, 2D NMR experiments are essential. Techniques like Correlation Spectroscopy (COSY) are used to identify proton-proton coupling networks within the phenyl and anthracene ring systems. Heteronuclear techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to correlate each proton with its directly attached carbon atom (HSQC) and with carbons two to three bonds away (HMBC). This data is crucial for confirming the connectivity between the phenyl group and the 2-position of the anthracene ring via the amine linker.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In this analysis, the compound would be expected to be detected as a protonated molecule, [M+H]⁺. Given the molecular formula C₂₀H₁₅N and a molecular weight of 269.34 g/mol , the primary ion observed would have a mass-to-charge ratio (m/z) of approximately 270.35. High-resolution mass spectrometry would allow for the confirmation of the elemental composition.

Coupled Techniques (e.g., Thermogravimetry-Differential Thermal Analysis-Mass Spectrometry (TG/DTA-MS)) for Decomposition Analysis

Thermogravimetric analysis (TGA) coupled with mass spectrometry (TG-MS) is a powerful method for studying the thermal stability and decomposition pathway of a compound. The TGA instrument measures the change in mass of the sample as it is heated, identifying the temperatures at which degradation occurs. The evolved gases from the decomposition process are fed directly into a mass spectrometer, which identifies the chemical nature of the fragments. For this compound, this analysis would reveal its thermal decomposition temperature and the identity of smaller volatile molecules released during thermal breakdown, providing insight into its stability and fragmentation mechanisms at elevated temperatures.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems like anthracene derivatives.

This compound is expected to be a fluorescent compound. Its UV-Visible absorption spectrum would be dominated by the characteristic π-π* transitions of the anthracene chromophore. These typically appear as a series of structured absorption bands in the UV region. The attachment of the N-phenyl group would likely cause a shift in the absorption maxima (a bathochromic or red shift) compared to unsubstituted anthracene, due to the extension of the conjugated system through the nitrogen atom's lone pair of electrons.

Fluorescence spectroscopy would show the emission spectrum of the molecule after excitation at one of its absorption wavelengths. The emission spectrum is typically a mirror image of the absorption spectrum and would also exhibit a characteristic vibrational structure. The difference between the lowest energy absorption maximum and the highest energy emission maximum is known as the Stokes shift, which provides insight into the structural relaxation of the molecule in its excited state.

Without experimental data from published sources, a specific data table of absorption and emission maxima cannot be accurately presented.

Ultraviolet-Visible (UV-Vis) Absorption Characteristics of N-Phenyl Anthramines and Related Aminoanthracenes

The electronic absorption spectra of this compound and related aminoanthracenes are characterized by multiple absorption bands in the UV-visible region, arising from π-π* and n-π* electronic transitions within the aromatic system. The core anthracene structure typically displays a well-defined vibronic structure in its absorption spectrum. However, substitution with an amino group, and particularly an N-phenylamino group, introduces significant changes.

The introduction of the amino group at the 2-position of the anthracene core causes a bathochromic (red) shift of the absorption bands compared to unsubstituted anthracene. This is due to the extension of the conjugated π-system by the lone pair of electrons on the nitrogen atom. Further substitution with a phenyl group on the nitrogen atom, as in this compound, enhances this effect. The absorption spectrum of such derivatives typically shows a strong absorbance band between 250–340 nm, which is attributed to a combination of n-π* transitions involving the nitrogen lone pair and π-π* transitions of the conjugated aromatic system. mdpi.com A weaker, lower-energy absorption band is often observed at longer wavelengths, sometimes extending to 410–550 nm, which is assigned to the π-conjugation over the entire molecule, facilitated by the nitrogen atom bridge. mdpi.com

The position and intensity of these bands are influenced by the specific substitution pattern on the anthracene and phenyl rings. For instance, increasing the electronic conjugation by adding more phenyl or alkyne groups generally leads to a further red shift in the absorption maxima. mdpi.com

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Anthracene and Related Aminoanthracenes

| Compound | Solvent | λmax (nm) | Transition Type |

| Anthracene | Cyclohexane | 356, 375 | π-π |

| 2-Aminoanthracene (B165279) | Not Specified | 336 | π-π / n-π |

| 9-Aminoanthracene (B1202694) | Methanol | 375 | π-π / n-π |

| N-Phenylanthracene Derivative (General) | Dichloromethane | ~250-340 (strong), ~410-550 (weak) | n-π (N-Ph) / π-π* |

Fluorescence Spectroscopy: Emission Maxima and Quantum Yield Analysis

This compound and its analogs are fluorescent compounds, a property derived from the rigid anthracene core. The emission spectra are typically structured and appear as a mirror image of the lowest energy absorption band. The introduction of an N-phenylamino group significantly modulates the fluorescence properties compared to the parent anthracene molecule.

The N-phenyl group has a pronounced effect on the fluorescence quantum yield (ΦF). Studies on analogous systems, such as aminostilbenes, have shown that N-phenyl substitution can dramatically increase the fluorescence quantum yield. ntu.edu.tw This enhancement is attributed to the N-phenyl group promoting a more planar geometry in the excited state, which reduces non-radiative decay pathways (like molecular vibrations and rotations) and favors radiative decay through fluorescence. ntu.edu.tw The excited state of these molecules often possesses a significant charge-transfer character, which also influences the emission properties. ntu.edu.tw

For example, the fluorescence quantum yield of anthracene in ethanol (B145695) is approximately 0.27, while related N-phenyl substituted aromatic amines can exhibit significantly higher quantum yields, demonstrating the profound electronic influence of this substituent. ntu.edu.twomlc.org The emission maximum is also affected, typically showing a red shift upon substitution. For instance, 9-aminoanthracene has a fluorescence emission maximum (λem) around 507 nm. acs.org

Table 2: Fluorescence Properties of Anthracene and Related Derivatives

| Compound | Solvent | Emission Maxima (λem) (nm) | Fluorescence Quantum Yield (ΦF) |

| Anthracene | Cyclohexane | ~380, 401, 425 | 0.36 omlc.org |

| Anthracene | Ethanol | Not Specified | 0.27 omlc.org |

| 9-Aminoanthracene | Not Specified | 507 acs.org | Not Specified |

| N-Phenyl-Substituted Aminostilbene (analogue) | Not Specified | Not Specified | High (relative to unsubstituted) ntu.edu.tw |

Time-Resolved Fluorescence Studies for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique used to investigate the dynamics of molecular excited states. By measuring the decay of fluorescence intensity over time after excitation with a short pulse of light, the fluorescence lifetime (τ) can be determined. This lifetime is a critical parameter that reflects the rates of all de-excitation processes, both radiative (fluorescence) and non-radiative (internal conversion, intersystem crossing to the triplet state).

The excited-state dynamics of this compound are governed by the competition between these decay pathways. The fluorescence lifetime is inversely proportional to the sum of the rate constants for all decay processes. For many aromatic molecules, fluorescence lifetimes are typically in the nanosecond range. nih.gov

The structure of this compound suggests potential for complex excited-state dynamics. The presence of the N-phenyl group can lead to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. In such a state, the phenyl group twists relative to the amino group, creating a highly polar, non-emissive or weakly emissive state that provides an efficient non-radiative decay channel, which would shorten the fluorescence lifetime. nih.gov The efficiency of TICT state formation is highly dependent on solvent polarity and viscosity. Therefore, time-resolved fluorescence studies in different solvents can provide crucial information about the potential energy surfaces of the excited states and the barriers to conformational changes like twisting. Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly employed for these measurements. mdpi.com

Solvatochromic Effects on Photophysical Properties

Solvatochromism describes the change in the absorption or emission spectra of a compound upon changing the polarity of the solvent. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. This compound, with its potential for intramolecular charge transfer, is expected to exhibit significant solvatochromic effects, particularly in its fluorescence spectrum.

The ground state of this compound is relatively nonpolar. Upon photoexcitation, there is a redistribution of electron density, leading to an excited state that is significantly more polar, with a larger dipole moment. In polar solvents, this polar excited state is stabilized to a greater extent than the ground state. This increased stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum as the solvent polarity increases. wikipedia.org This is known as positive solvatochromism.

Conversely, the absorption spectrum is often less sensitive to solvent polarity. nih.gov The Lippert-Mataga equation is frequently used to correlate the Stokes shift (the energy difference between the absorption and emission maxima) with solvent polarity parameters, allowing for the estimation of the change in dipole moment upon excitation. nih.gov Experimental studies on various dialkoxyphenyl-pyrene molecules have confirmed that intramolecular charge transfer character in the excited state is responsible for solvatochromic effects. rsc.org Therefore, a study of this compound in a range of solvents with varying polarity would likely reveal a pronounced red shift in its emission, confirming the charge-transfer nature of its lowest excited singlet state.

Vibrational Spectroscopy (Fourier-Transform Infrared (FTIR) and Raman Spectroscopy)

Vibrational spectroscopy, including FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. These two techniques are complementary; FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecular polarizability. wikipedia.orghoriba.com

For this compound, the FTIR and Raman spectra would be rich with information corresponding to the vibrations of the anthracene core, the phenyl group, and the C-N and N-H bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm-1.

N-H stretching: A characteristic band for the secondary amine group, usually appearing in the 3500-3300 cm-1 region. Its position can be sensitive to hydrogen bonding.

Aromatic C=C stretching: The skeletal vibrations of the anthracene and phenyl rings give rise to a series of sharp bands between 1650 cm-1 and 1400 cm-1. These are often strong in both Raman and IR spectra. nih.gov

C-N stretching: This vibration is expected in the 1350-1250 cm-1 range.

C-H in-plane and out-of-plane bending: These modes appear in the fingerprint region (below 1500 cm-1) and are characteristic of the substitution pattern on the aromatic rings.

Raman spectroscopy is particularly effective for analyzing the skeletal vibrations of the conjugated π-system of the anthracene core. nih.gov The most intense Raman features for twisted anthracene systems have been assigned to aromatic skeletal C=C/C-C stretching vibrations and C-H deformation vibrations. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

| N-H (secondary amine) | Stretching | 3500 - 3300 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Skeletal Stretching | 1650 - 1400 |

| C-N | Stretching | 1350 - 1250 |

| Aromatic C-H | Out-of-plane Bending | 900 - 675 |

X-ray Diffraction Studies for Crystalline Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. While no crystal structure for this compound is publicly available, analysis of closely related aromatic compounds provides insight into the structural information that would be obtained.

If suitable crystals of this compound could be grown, X-ray diffraction analysis would yield precise data on:

Bond lengths and angles: Confirming the geometry of the anthracene and phenyl rings, and the C-N-C linkage.

Molecular Conformation: Determining the dihedral angle between the phenyl ring and the anthracene plane. This is crucial for understanding the degree of electronic conjugation between the two moieties. Steric hindrance could lead to a significant twist, which would impact the photophysical properties.

Planarity: Quantifying the planarity of the fused anthracene ring system.

Intermolecular Interactions: Revealing how molecules pack in the crystal lattice. This includes identifying potential π-π stacking interactions between anthracene cores or C-H···π interactions, which can also influence the solid-state optical properties.

For example, the X-ray analysis of a related compound, N'-acetyl-N'-phenyl-2-naphthohydrazide, revealed a triclinic crystal system with space group P-1 and detailed the extensive network of hydrogen bonds and π-π interactions that stabilize the crystal structure. A similar analysis for this compound would provide invaluable data for correlating its solid-state structure with its electronic and photophysical properties, and for computational modeling.

Theoretical and Computational Investigations of N Phenyl 2 Anthramine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can provide valuable insights into the geometry, stability, and reactivity of a compound like N-Phenyl-2-anthramine.

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.

For this compound, the HOMO would likely be distributed over the electron-rich anthracene (B1667546) and phenylamine moieties, indicating its electron-donating capabilities. Conversely, the LUMO would represent the regions where the molecule can accept electrons. The precise energy values and spatial distribution of these orbitals would require specific DFT calculations.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Value not available |

| LUMO | Value not available |

| HOMO-LUMO Gap | Value not available |

Note: This table is for illustrative purposes only. The actual values would need to be determined through DFT calculations.

Analysis of the charge distribution and electron density provides a detailed picture of the electronic landscape of a molecule. Methods such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping can reveal the partial charges on each atom and identify electrophilic and nucleophilic sites.

In this compound, the nitrogen atom would be expected to have a partial negative charge, making it a potential site for electrophilic attack. The aromatic rings would exhibit regions of both positive and negative electrostatic potential, influencing how the molecule interacts with other chemical species.

The three-dimensional structure of this compound, particularly the dihedral angle between the phenyl and anthracene rings, would significantly impact its electronic properties. Conformational analysis involves calculating the energy of the molecule at various rotational angles to identify the most stable (lowest energy) conformation. These calculations are crucial for understanding the molecule's preferred shape and how its structure influences its reactivity and photophysical behavior. Studies on similar diphenylamine derivatives often reveal a non-planar, twisted conformation in their ground state.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. scirp.org It is a widely used method for predicting and interpreting electronic absorption and emission spectra. researchgate.netunimore.it

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. rsc.org For this compound, the absorption spectrum would likely be characterized by π-π* transitions within the anthracene and phenyl rings. The specific wavelengths and intensities of these absorptions would depend on the molecule's conformation and electronic structure.

Similarly, TD-DFT can be used to model the emission spectrum (fluorescence) by calculating the transition from the first excited state back to the ground state. The difference between the absorption and emission maxima is known as the Stokes shift.

Table 2: Hypothetical Spectroscopic Data for this compound

| Parameter | Wavelength (nm) |

|---|---|

| Absorption Maximum (λabs) | Value not available |

| Emission Maximum (λem) | Value not available |

| Stokes Shift | Value not available |

Note: This table is for illustrative purposes only. The actual values would need to be determined through TD-DFT calculations and experimental measurements.

TD-DFT can also be employed to explore the potential energy surfaces of excited states, providing insights into possible photochemical reaction pathways. This could include processes like photoisomerization, photo-oxidation, or other light-induced chemical transformations. For a molecule like this compound, understanding these pathways is important for assessing its photostability and potential applications in areas like organic electronics where it might be exposed to light.

Applications of N Phenyl 2 Anthramine in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Anthracene (B1667546) and its derivatives are a cornerstone in the development of organic light-emitting diodes (OLEDs) due to their high fluorescence quantum yields and excellent thermal stability. rsc.orgresearchgate.net They are versatile compounds, serving as blue emitters, host materials, and charge-transporting layers. rsc.orgresearchgate.net

In the context of OLEDs, sensitizing dyes and dopants are crucial for enhancing device efficiency and tuning emission colors. While specific studies on N-Phenyl-2-anthramine as a sensitizing dye or dopant are not readily found, the general class of N-phenyl anthramines and other aromatic amines are widely explored for these roles. For instance, related structures are known to be incorporated into emissive layers to facilitate energy transfer and improve electroluminescence. The function of such molecules is often dictated by their photophysical properties, including absorption and emission spectra, and their energy level alignment with host materials.

Dopants are introduced in small quantities into a host material to tune the emission color, improve efficiency, and enhance device stability.

Without experimental data for this compound, its potential effectiveness as a sensitizer or dopant can only be hypothesized based on the properties of similar anthracene-amine structures.

The efficiency of an OLED is heavily dependent on the transport of charge carriers (holes and electrons) and the behavior of excitons (electron-hole pairs). The amine group in N-phenyl anthramine derivatives typically imparts hole-transporting characteristics, while the anthracene core is known for its electron-transporting capabilities. The specific isomerism (position of the phenylamino group on the anthracene core) would significantly influence the molecular packing in the solid state and, consequently, the charge transport properties.

Detailed studies on the charge transport and exciton dynamics of this compound are not available. Such an investigation would require fabrication of thin-film devices and characterization of their electrical properties to determine parameters like charge carrier mobility and recombination dynamics.

Semiconductor Applications: Development of p-type and n-type Organic Semiconductors

Organic semiconductors are classified as p-type (hole-transporting) or n-type (electron-transporting) based on the dominant charge carrier. Many polycyclic aromatic amines are known to exhibit p-type semiconductor behavior due to the electron-donating nature of the nitrogen atom. researchgate.net Conversely, derivatization of the anthracene core with electron-withdrawing groups can induce n-type properties.

There is no specific literature classifying this compound as either a p-type or n-type semiconductor. To determine its semiconductor type, one would need to measure its ionization potential and electron affinity, as well as fabricate and characterize field-effect transistors.

Photovoltaic Applications: Integration in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) utilize dye molecules adsorbed onto a wide-bandgap semiconductor to harvest light. Anthracene-based dyes have been investigated for this purpose. The performance of a dye in a DSSC is dependent on its absorption spectrum, energy levels (HOMO and LUMO), and its ability to inject electrons into the semiconductor's conduction band.

A search of the scientific literature did not yield any studies on the integration of this compound in dye-sensitized solar cells. Research in this area would involve synthesizing the dye, characterizing its photophysical and electrochemical properties, and fabricating DSSC devices to measure their photovoltaic performance.

Fabrication of Polycyclic Heteroaromatic Functional Materials

Polycyclic heteroaromatic compounds are a significant class of materials with applications in organic electronics. Synthetic routes to these materials often involve the cyclization of precursors containing aromatic and heteroaromatic moieties. While there are general methods for the synthesis of polycyclic heteroaromatic compounds, specific examples utilizing this compound as a starting material are not documented in the available literature. acs.orgnih.govresearchgate.net One study detailed the synthesis of N-Phenylanthra[2,3-d]oxazol-2-amine from 3-amino-2-anthracenol, a related starting material, highlighting a potential pathway for creating more complex structures from aminoanthracene derivatives. mdpi.com

Principles of Fluorescence-Based Sensing with this compound and Related Anthramines

The utility of this compound and its derivatives as fluorescent probes stems from their core anthracene structure, which is inherently fluorescent. The principle behind their sensing capability lies in the modulation of this fluorescence upon interaction with a target analyte. This modulation can occur through several photophysical mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

In a typical "off-on" sensor design, the this compound fluorophore is linked to a recognition unit (receptor) for the target analyte. In the absence of the analyte, the fluorescence of the anthracene core is quenched, often through a PET process where the receptor donates an electron to the excited fluorophore. When the analyte binds to the receptor, this PET process is inhibited, restoring the fluorescence of the anthramine core and signaling the presence of the analyte. Conversely, in a "turn-off" sensor, binding of the analyte might enhance a quenching mechanism, leading to a decrease in fluorescence. The specific design of the probe, including the nature of the receptor and the linker, determines its selectivity and sensitivity towards a particular analyte.

Development of this compound-Derived Fluorescent Probes for Biological Analytes

The structural versatility of the anthramine scaffold allows for the development of specialized probes targeting a wide array of important biological molecules.

Interactions with Nucleic Acids and DNA-Binding Proteins (e.g., N-Phenyl-1-anthramine)

Derivatives of anthramine are well-suited for probing nucleic acids due to the planar nature of the anthracene ring system, which facilitates intercalation between DNA base pairs. For instance, spermine derivatives terminally substituted with an anthracene moiety have been studied for their interaction with DNA. nih.gov These molecules can bind to DNA in multiple modes, including intercalation from both the major and minor grooves. nih.gov Such interactions often result in significant changes in the fluorescence properties of the anthracene group, providing a means to study DNA structure and dynamics. For example, studies with anthracene-9-carbonyl-N1-spermine have shown that it can intercalate with poly(dAdT)2 in at least two different binding orientations. nih.gov The binding can also show sequence preference, with some ligands preferentially occupying GC-rich sites. nih.gov These properties allow such probes to report on DNA conformation and to be used in assays for DNA-binding proteins.

Detection of Biothiols (e.g., Cysteine, Homocysteine, Glutathione) with Related Probes

Biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (GSH) are crucial for maintaining cellular redox balance, and their abnormal levels are linked to various diseases. nih.govnih.gov Fluorescent probes are powerful tools for their detection due to their high sensitivity and capability for real-time imaging. nih.govmdpi.com Probes for biothiols are often designed based on specific chemical reactions that trigger a fluorescence response. Common strategies include Michael addition, cyclization with aldehydes, and aromatic substitution-rearrangement. rsc.org

For example, probes containing an α,β-unsaturated ketone moiety can react with biothiols via Michael addition, leading to a change in the probe's electronic properties and a corresponding "turn-on" fluorescence signal. nih.govrsc.org The design of the probe can be fine-tuned to achieve selectivity for a specific biothiol. Distinguishing between Cys, Hcy, and GSH is challenging due to their structural similarities, but probes have been developed that exploit subtle differences in their reactivity. nih.gov For instance, some probes utilize an acrylate group that, after an initial Michael addition with the thiol group of Cysteine, undergoes a subsequent intramolecular cyclization with its amino group, a reaction not possible with the tripeptide Glutathione. nih.gov

Table 1: Examples of Fluorescent Probes for Biothiol Detection

| Probe Name | Target Analyte(s) | Detection Limit | Key Feature |

|---|---|---|---|

| p-MNPy | Cys, GSH | Not specified | Reversible detection toward GSH. nih.gov |

| NAM2 | GSH, Hcy | 0.0011 µM (GSH), 0.0032 µM (Hcy) | Supersensitive “off-on” response. researchgate.net |

| Aza-acryl | Cys | 80 nM | High selectivity over Hcy and GSH. nih.gov |

| Probe 1 | Cys | 63 nM | Turn-on fluorescent and colorimetric response. rsc.org |

| 60T | Cys, Hcy, GSH, H2S | 0.140 µM (Cys), 0.202 µM (Hcy), 0.259 µM (GSH) | Red emission signal at 630 nm. mdpi.com |

Enzyme Activity Monitoring (e.g., Glucose Oxidase, Phosphatase with related systems)

Enzyme-activated fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. nih.govrsc.orgnih.gov These probes typically consist of a fluorophore, a recognition site for the enzyme, and a linker. The enzyme-catalyzed reaction cleaves the recognition moiety, liberating the fluorophore and causing a significant change in fluorescence. nih.gov

Phosphatase Activity: Fluorescent probes for phosphatases often incorporate a phosphate (B84403) group that quenches the fluorescence of the attached dye. nih.gov Alkaline phosphatase (ALP), for example, can dephosphorylate the probe, releasing the highly fluorescent parent molecule. rsc.orgacs.org This "turn-on" response allows for sensitive detection of ALP activity in various samples, including serum and living cells. rsc.orgrsc.org

Glucose Oxidase (GOx) Activity: GOx catalyzes the oxidation of glucose to produce hydrogen peroxide (H₂O₂). nih.govtribioscience.com Assays for GOx activity can, therefore, be based on the detection of H₂O₂. nih.gov A fluorescent probe that is sensitive to H₂O₂ can be used to indirectly monitor GOx activity. The reaction between the probe and H₂O₂ generates a fluorescent product, and the rate of fluorescence increase is directly proportional to the enzyme's activity. tribioscience.com

Advanced Bioimaging Applications: Near-Infrared (NIR) Visualization in Living Systems

Fluorescent probes that operate in the near-infrared (NIR) region of the spectrum (typically 700-900 nm) are highly advantageous for in vivo imaging. nih.gov NIR light can penetrate deeper into biological tissues with reduced scattering and minimal interference from the autofluorescence of endogenous biomolecules. acs.orgnih.gov

The development of NIR probes has enabled the visualization of biological processes in living animals. nih.gov For instance, NIR probes for alkaline phosphatase have been used in animal imaging experiments to detect enzyme activity. nih.govacs.org Similarly, cyanine-based NIR probes have been developed for detecting glutathione (GSH) in living cells and in tumor-bearing mice, where GSH levels are often elevated. rsc.org These probes show higher fluorescence intensity in tumors compared to normal tissues, highlighting their potential for cancer diagnosis and monitoring. rsc.org

Sensing of Environmental and Chemical Analytes (e.g., Reactive Oxygen Species, Metal Ions)

Beyond biological targets, anthramine-based fluorescent probes are also valuable for detecting various environmental and chemical analytes.

Reactive Oxygen Species (ROS): ROS, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and hydroxyl radicals (•OH), are involved in numerous physiological and pathological processes. nih.govrsc.orgnih.gov Fluorescent probes provide a sensitive means for their detection. rsc.orgmdpi.com A common strategy involves using probes that can be oxidized by ROS, leading to a change in their fluorescence properties. thermofisher.com For example, the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) can be oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) in the presence of ROS, allowing for their quantification in cells. mdpi.comthermofisher.com

Metal Ions: The detection of toxic heavy metal ions is crucial for environmental monitoring and human health. Anthracene-based fluorescent probes have been designed for the selective detection of various metal ions, such as Cr³⁺, Al³⁺, and Cu²⁺. nanochemres.orgrsc.orgnih.gov These sensors typically incorporate a chelating group that binds specifically to the target metal ion. This binding event alters the photophysical properties of the anthracene fluorophore, often through chelation-enhanced fluorescence (CHEF) or quenching mechanisms, resulting in a measurable signal. rsc.org For instance, a phenolic Mannich base has been shown to act as a "turn-on" sensor for Al³⁺ and a "turn-off" sensor for Cu²⁺. rsc.org

This compound as a Fluorescent Probe and Sensor

Biological and Biomedical Research on N Phenyl 2 Anthramine

Investigations into Metabolic Transformation Pathways

The biological activity of N-Phenyl-2-anthramine and related N-phenyl-arylamines is intrinsically linked to their metabolic transformation within the body. Research has focused on understanding the enzymatic processes that can convert these generally inert compounds into reactive metabolites capable of interacting with cellular macromolecules.

A significant area of investigation has been the metabolic cleavage of the phenyl group from N-phenyl-arylamines, a process known as dephenylation. This pathway is of particular toxicological concern as it can release known carcinogenic aromatic amines. The rubber antioxidant N-phenyl-2-naphthylamine (P2NA) serves as a well-studied example of this process. Although P2NA itself has not shown carcinogenic activity in several long-term animal bioassays, its metabolism can yield the potent human bladder carcinogen, 2-naphthylamine (B18577) (2NA) nih.gov.

Investigations in various species, including humans, have confirmed that a small fraction of an administered dose of P2NA is converted to 2NA and excreted in the urine nih.govinchem.orgresearchgate.net. This metabolic conversion is not attributable to the 2-naphthylamine impurities present in technical-grade P2NA nih.gov. Animal studies with rats have demonstrated that the 2NA formed from P2NA dephenylation enters the same downstream metabolic pathway responsible for the carcinogenicity of 2NA itself nih.govresearchgate.net. This involves N-hydroxylation to form hemoglobin adducts, which are considered biomarkers of the ultimate carcinogenic metabolites nih.govresearchgate.net. To produce the same concentration of these adducts, a dose of P2NA approximately 100 to 200 times higher than that of 2NA was required in rats nih.govresearchgate.net. While dephenylation is a minor metabolic pathway, with estimates suggesting that a maximum of 1% of the total P2NA uptake is converted to 2NA, it necessitates a re-evaluation of the cancer risk associated with human exposure to P2NA nih.govwho.int.

The proposed mechanism for dephenylation involves an initial oxidation of P2NA by cytochrome P-450 enzymes to form a phenolic derivative, 4'-hydroxy-N-phenyl-2-naphthylamine. This intermediate is then further oxidized to a quinone imine, which subsequently hydrolyzes to release 2-naphthylamine nih.gov.

Table 1: Summary of Dephenylation Studies on N-Phenyl-2-naphthylamine (P2NA)

| Finding | Description | Significance | References |

|---|---|---|---|

| Metabolic Conversion | N-phenyl-2-naphthylamine is metabolically converted to 2-naphthylamine in humans and rats. | Demonstrates the in vivo formation of a known carcinogen from a seemingly non-carcinogenic precursor. | nih.govnih.govinchem.orgresearchgate.net |

| Carcinogenic Pathway | The resulting 2-naphthylamine enters the carcinogenic downstream pathway, including N-hydroxylation and formation of hemoglobin adducts. | Confirms that the metabolite is biologically active and follows the established pathway to carcinogenesis. | nih.govresearchgate.net |

| Quantitative Estimate | Approximately 100-200 times more P2NA than 2NA is needed to produce equivalent hemoglobin adduct concentrations in rats. A maximum of 1% of absorbed P2NA is estimated to be converted to 2NA. | Provides a quantitative measure of the relative efficiency of this metabolic pathway. | nih.govresearchgate.netwho.int |

| Proposed Mechanism | The process is thought to involve CYP-mediated hydroxylation followed by oxidation to a quinone imine and subsequent hydrolysis. | Elucidates the potential biochemical steps involved in the dephenylation reaction. | nih.gov |

The metabolic activation of aromatic amines is a critical prerequisite for their carcinogenic activity. These compounds are typically procarcinogens, meaning they require enzymatic conversion to become chemically reactive electrophiles that can damage DNA uni-hamburg.de. This bioactivation process is predominantly carried out by hepatic enzymes, with the cytochrome P450 (CYP) superfamily playing a central role nih.govnih.govnih.gov.

The initial and rate-limiting step in the activation of most aromatic amines is N-hydroxylation, catalyzed by CYP enzymes, to form N-hydroxy arylamine metabolites uni-hamburg.denih.govnih.gov. Specifically, CYP1A2 has been identified as a key enzyme in the N-oxidation of numerous arylamines and heterocyclic aromatic amines nih.govnih.govmdpi.com. However, other isoforms such as CYP1A1 and CYP1B1 also contribute to this process nih.govsemanticscholar.org. The N-hydroxy intermediate can then undergo further activation through esterification, such as O-acetylation by N-acetyltransferases (NATs) or sulfation by sulfotransferases (STs), which are primarily located in the liver cytosol uni-hamburg.deoup.com. These reactions generate highly reactive esters that can spontaneously break down to form electrophilic arylnitrenium ions uni-hamburg.deoup.com. These ultimate carcinogens are responsible for reacting with nucleophilic sites on DNA to form adducts uni-hamburg.de.

In addition to microsomal enzymes like CYP450, cytosolic fractions of the liver have also been shown to activate aromatic amines. For instance, studies on 2-aminoanthracene (B165279) revealed that cytosolic fractions from rats could activate this promutagen, a process that required NADPH nih.govresearchgate.net. This suggests that enzyme systems other than the P450 family, present in the hepatic cytosol, are also capable of activating these carcinogens in vitro nih.govresearchgate.net.

Table 2: Hepatic Enzymes Involved in Aromatic Amine Activation

| Enzyme/Fraction | Role | Location | Key Substrates/Examples | References |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Catalyzes the initial N-hydroxylation step, a key activation reaction. | Liver Microsomes | 2-Acetylaminofluorene (B57845), 4-aminobiphenyl, Heterocyclic aromatic amines | nih.govnih.gov |

| CYP1A2 | Plays a prominent role in the N-oxidation of many arylamines. | Liver Microsomes | 2-amino-3-methyl-imidazo[4,5-f]quinoline (IQ), 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) | nih.govnih.govmdpi.com |

| N-Acetyltransferases (NATs) | Catalyze O-acetylation of N-hydroxy metabolites, leading to reactive esters. | Liver Cytosol | N-hydroxy-4-aminobiphenyl | uni-hamburg.denih.gov |

| Sulfotransferases (STs) | Catalyze O-sulfation of N-hydroxy metabolites, leading to reactive esters. | Liver Cytosol | N-hydroxy-2-acetylaminofluorene | uni-hamburg.de |

| Cytosolic Fractions | Contain enzyme systems capable of activating promutagens, sometimes independent of microsomal contamination. | Liver Cytosol | 2-Aminoanthracene | nih.govresearchgate.net |

Studies on Genotoxicity and Mutagenic Activity

Genotoxicity assays are crucial for identifying chemicals that can cause genetic damage, a key event in carcinogenesis. Various in vitro and in vivo tests have been employed to assess the mutagenic potential of aromatic amines and their metabolites.

The Ames test, or Salmonella/microsome assay, is a widely used short-term bacterial assay to screen for the mutagenic potential of chemical compounds nih.govre-place.bewikipedia.org. The test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth wikipedia.org. The assay measures the ability of a test substance to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-free medium nih.govwikipedia.org.

Since many chemicals, including aromatic amines, are not mutagenic themselves but require metabolic activation, the assay is typically performed with and without the addition of a mammalian metabolic activation system re-place.be. This system is usually a liver homogenate fraction (S9 mix), which contains microsomal and cytosolic enzymes like cytochrome P450s that can convert procarcinogens into their active forms researchgate.netre-place.be.

Studies on 2-anthramine, a structural analog of the amine portion of this compound, have demonstrated its mutagenic activity in the Ames test. Research has shown that the metabolic activation of 2-aminoanthracene to mutagens in the Ames test is dependent on the activation system used, involving both microsomal and cytosolic fractions nih.govresearchgate.net. The efficiency of activation can be influenced by pretreatment of the animals (from which the S9 is derived) with enzyme inducers like Aroclor 1254 nih.govresearchgate.net. Interestingly, some studies have shown that 2-aminoanthracene induces sister chromatid exchanges, another indicator of genotoxicity, in cells genetically engineered to express rat CYP1A2, highlighting the specific role of this enzyme in its activation nih.gov. In contrast to 2-anthramine, N-phenyl-2-naphthylamine was reported to be non-mutagenic to bacteria in such assays nih.govinchem.org.

Table 3: Ames Test Findings for Aromatic Amines

| Compound | Tester Strain(s) | Metabolic Activation (S9) | Result | References |

|---|---|---|---|---|

| 2-Aminoanthracene | Not specified | Required | Mutagenic | nih.govresearchgate.netnih.gov |

| 2-Aminofluorene | YG1024 | Required (Plant Activation) | Mutagenic | nih.gov |

| N-Phenyl-2-naphthylamine | Not specified | With and without | Not Mutagenic | nih.govinchem.org |

| 2,4-Diaminoanisole | TA1538 | Required | Weakly Mutagenic | nih.gov |

The host-mediated assay is a technique that bridges the gap between in vitro and in vivo testing. It was historically used to assess the mutagenic effects of a chemical under the influence of a whole animal's metabolic processes researchgate.net. In this assay, indicator microorganisms (like the Salmonella strains used in the Ames test) are injected into a host animal, typically a mouse or rat. The animal is then treated with the test chemical. After a period of exposure, the microorganisms are recovered from the host and tested for mutations researchgate.net.

This method allows the test compound to undergo absorption, distribution, metabolism, and excretion in the host animal, providing a more comprehensive metabolic profile than the S9 fraction used in the standard Ames test. The host-mediated assay was instrumental in early studies for demonstrating that chemicals could be converted into mutagens in vivo. However, its use has largely been superseded by the routine addition of exogenous liver homogenates (S9 mix) to in vitro tests, which proved to be a more practical and convenient method for approximating in vivo metabolism researchgate.net. Studies on N-nitrosamines have utilized the host-mediated assay to deduce the nature of the ultimate mutagens formed in vivo nih.gov.

The genotoxicity of aromatic amines stems from the ability of their reactive metabolites to bind covalently to DNA, forming DNA adducts uni-hamburg.deoup.com. The formation of these adducts is considered a critical initiating event in chemical carcinogenesis uni-hamburg.deoup.com. If not removed by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, potentially activating proto-oncogenes or inactivating tumor suppressor genes uni-hamburg.denih.gov.

The metabolic activation pathway, as described previously, culminates in the formation of highly electrophilic arylnitrenium ions uni-hamburg.deoup.com. These reactive species attack nucleophilic sites within the DNA structure. For many aromatic amines, the primary targets for adduction are the purine (B94841) bases, particularly guanine (B1146940) oup.comnih.gov.

The most common site of DNA adduct formation for aromatic amines is the C8 position of guanine (dG-C8 adducts) uni-hamburg.deoup.comnih.gov. Adducts are also frequently formed at the N2 position of guanine (dG-N2 adducts) and, to a lesser extent, at the C8 and N6 positions of adenine (B156593) uni-hamburg.denih.gov. The specific type of adduct formed can influence the subsequent mutational outcome. For example, dG-C8 adducts derived from 2-acetylaminofluorene have been shown to induce frameshift mutations (one- and two-base deletions) as well as base substitutions, such as G→T transversions nih.gov. The formation of these adducts distorts the DNA helix, which can interfere with the fidelity of DNA polymerases during replication, leading to the incorporation of incorrect bases opposite the lesion uni-hamburg.denih.gov.

Pharmacological Potential and Therapeutic Applications of this compound Derivatives

The therapeutic potential of derivatives related to this compound is broad, stemming from their ability to interact with various biological targets. Research has primarily focused on analogs like N-phenyl anthranilic acid, which serve as a foundational structure for developing novel therapeutic agents.

Factor VIIa Inhibition: Factor VIIa (FVIIa) is a crucial serine protease in the extrinsic pathway of the blood coagulation cascade. nih.govnih.gov Its inhibition is a key target for the development of new anticoagulant therapies to treat and prevent thromboembolic disorders. nih.govijper.org While extensive research has been conducted to identify FVIIa inhibitors, leading to the development of various compound classes such as phenylglycine derivatives and biaryl acids, there is limited specific information in the current body of scientific literature detailing the direct inhibitory activity of N-phenyl anthranilic acid derivatives against Factor VIIa. nih.govnih.gov Therefore, this remains an area for potential future investigation.

Cyclooxygenase (COX) Inhibition: N-phenyl anthranilic acid derivatives, known as fenamates, are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs). Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. ijper.org Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed in many tissues and is involved in protective functions, such as maintaining the gastric lining, while COX-2 is inducible and its expression is upregulated at sites of inflammation. ijper.org

Derivatives of N-phenyl anthranilic acid have been shown to inhibit both COX-1 and COX-2 to varying degrees. The anti-inflammatory effects are largely attributed to the inhibition of COX-2. Some synthesized derivatives have demonstrated selective inhibition of COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Fenamates (general) | COX-1 and COX-2 | Inhibit prostaglandin (B15479496) synthesis; mechanism for anti-inflammatory action. | ijper.org |

| Mefenamic Acid | COX-1 and COX-2 | Shows limited preference for COX-2 inhibition over COX-1. | |

| Flufenamic Acid | COX-1 and COX-2 | Demonstrates inhibitory activity against both isoforms. | nih.govnih.gov |

| Tolfenamic Acid | COX-1 and COX-2 | Exhibits inhibitory effects on both COX enzymes. | nih.govnih.gov |

The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. Derivatives structurally related to this compound, such as N-phenyl-2-aminothiazoles and N-(2-bromo-phenyl)-2-hydroxy-benzamide, have been synthesized and evaluated for their antimicrobial properties.

N-Phenyl-2-aminothiazoles have emerged as promising candidates with potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Certain aminoguanidine (B1677879) analogues within this class have shown minimum inhibitory concentrations (MICs) that are comparable or superior to existing drugs like linezolid (B1675486) and vancomycin. These compounds have also demonstrated effectiveness against vancomycin-resistant enterococci (VRE) and Streptococcus pneumoniae. Similarly, studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have reported activity primarily against Gram-positive bacteria.

| Compound Class | Bacterial Strain(s) | Activity/Key Findings | Reference |

|---|---|---|---|

| N-Phenyl-2-aminothiazoles (aminoguanidine analogues) | MRSA, VRE, S. pneumoniae | Potent activity, with MICs comparable to or better than vancomycin. | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active against Gram-positive strains with MIC values in the range of 2.5–5.0 mg/mL. | |

| Benzyl (B1604629) and Phenyl Guanidine (B92328) Derivatives | S. aureus, E. coli, MRSA | Some derivatives show potent inhibition with MIC values in the low µg/mL range. |

Derivatives of N-phenyl anthranilic acid (fenamates) have been found to modulate the function of membrane transport proteins. Specifically, these compounds can affect neurotransmitter transporters. Studies using Xenopus laevis oocytes expressing glutamate (B1630785) and glycine (B1666218) transporters have shown that fenamates like flufenamic acid, niflumic acid, and mefenamic acid can inhibit substrate-induced currents.

Flufenamic acid was shown to be a particularly potent inhibitor of the glutamate transporter EAAT1 and the glycine transporter GLYT1b. The effects on substrate affinity were minor, suggesting a non-competitive mechanism of inhibition. Such modulation of neurotransmitter transporters could have significant implications for neurological research and the development of new therapeutic agents.

Additionally, N-phenylanthranilic acid scaffold NSAIDs have been shown to interact with mitochondrial membranes, inducing mitochondrial swelling in a manner that is dependent on inorganic phosphate (B84403) and can be suppressed by cyclosporin (B1163) A. nih.govnih.gov This indicates an effect on the mitochondrial permeability transition pore, a key regulator of cell death pathways.

The aggregation of the amyloid-β (Aβ) peptide is considered a central pathological event in the development of Alzheimer's disease. nih.gov Consequently, the inhibition of this process is a major therapeutic strategy. A series of N-phenyl anthranilic acid analogs have been synthesized and investigated for their ability to inhibit Aβ aggregation. nih.govnih.gov

These studies have identified several analogs that effectively inhibit the formation of amyloid fibrils. The research has demonstrated that these compounds can interfere with the aggregation process, leading to the formation of smaller, non-toxic Aβ species. nih.govnih.gov The insertion of an anthranilic acid moiety into an amyloidogenic peptide sequence has been shown to create a conformationally restricted hybrid peptide that not only inhibits the formation of Aβ fibrils but can also disrupt pre-formed aggregates. ijper.org

Structure-Activity Relationship (SAR) Studies in Biomedical Contexts

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug discovery. For N-phenyl anthranilic acid analogs and related derivatives, SAR studies have provided valuable insights in several therapeutic areas.

In the context of amyloid aggregation inhibition , SAR studies have revealed key structural features necessary for activity. The nature and position of substituents on both the phenyl and anthranilic acid rings significantly influence the inhibitory potency. For instance, the presence of specific linker lengths and chloro-substitutions on the N-phenyl ring has been associated with enhanced inhibitory effects on the growth of Aβ protofibrils. nih.govnih.gov

For antimicrobial activity , SAR studies of N-phenyl-2-aminothiazoles have indicated that the aminoguanidine portion of the molecule is crucial for potent anti-MRSA activity. In other related series, such as benzyl and phenyl guanidine derivatives, substitutions on the benzyl ring have been systematically varied to determine their effect on antibacterial potency. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative was identified as having particularly strong activity against both S. aureus and E. coli. This systematic modification of the chemical structure allows for the optimization of lead compounds to achieve greater efficacy and better pharmacological profiles.

Advanced Analytical and Characterization Methodologies for N Phenyl 2 Anthramine Research

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS/MS, HPLC/ESI-IT-MS, FIA-ESI-IT-MSn)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for the analysis of N-Phenyl-2-anthramine. They allow for the separation of the analyte from complex matrices and its subsequent structural elucidation and quantification.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is ideal for the analysis of volatile and thermally stable compounds like this compound. In GC-MS/MS, the compound is first vaporized and separated from other components on a capillary column based on its boiling point and affinity for the stationary phase. The separated compound then enters a tandem mass spectrometer, where it is ionized, and a specific precursor ion is selected. This ion is fragmented through collision-induced dissociation, and the resulting product ions are detected. This two-stage mass analysis (MS/MS) provides exceptional selectivity and sensitivity, minimizing matrix interference and allowing for confident identification. While specific studies detailing the GC-MS/MS analysis of this compound are not prevalent, the methodology for analogous aromatic amines involves high-temperature injector settings (e.g., 300 °C) and robust capillary columns like a DB-5MS.

High-Performance Liquid Chromatography/Electrospray Ionization-Ion Trap-Mass Spectrometry (HPLC/ESI-IT-MS): For less volatile derivatives or when analyzing this compound in biological or environmental samples, HPLC-MS is the method of choice. HPLC separates compounds in a liquid mobile phase based on their polarity. The eluent from the HPLC column is then introduced into the mass spectrometer via an electrospray ionization (ESI) source, which is a soft ionization technique that generates intact molecular ions, typically [M+H]⁺ for amines. An ion trap (IT) analyzer can perform MSⁿ experiments, allowing for multiple stages of fragmentation. This provides detailed structural information about the parent molecule and its metabolites or degradation products. For example, analysis of the related compound 2-aminoanthracene (B165279) by LC-ESI-MS shows a precursor ion [M+H]⁺ at m/z 194.0964, which can be fragmented to yield product ions for structural confirmation nih.gov.

Flow Injection Analysis-Electrospray Ionization-Ion Trap-Mass Spectrometry (FIA-ESI-IT-MSⁿ): FIA-MS is a high-throughput technique where the sample is directly injected into the ESI source without prior chromatographic separation. While it does not separate the analyte from the matrix, it is extremely fast and useful for rapid screening or for analyzing pure samples. When coupled with an ion trap analyzer, FIA-ESI-IT-MSⁿ can provide rapid structural confirmation of synthesized this compound by generating characteristic fragmentation patterns from the protonated molecule.

| Compound | Technique | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| 2-Aminoanthracene | LC-ESI-MS² | 194.0964 [M+H]⁺ | 193.0887, 177.0698, 165.0699 | nih.gov |

Electrochemical Techniques (e.g., Cyclic Voltammetry) for Redox Characterization

Electrochemical methods are crucial for understanding the electron-donating or accepting properties of this compound, which are vital for its application in electronic materials or as a redox indicator.

Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox behavior of electroactive species. In a CV experiment, the potential at a working electrode is swept linearly versus time, and the resulting current is measured. For an oxidizable species like this compound, as the potential is swept to more positive values, a current peak appears, corresponding to the oxidation of the compound. The potential at the peak (Epa) provides information about the ease of oxidation.